Product packaging for (11-cis,13-cis)-4-Oxoretinoic Acid(Cat. No.:CAS No. 112924-95-5)

(11-cis,13-cis)-4-Oxoretinoic Acid

Cat. No.: B126673
CAS No.: 112924-95-5
M. Wt: 314.4 g/mol
InChI Key: GGCUJPCCTQNTJF-PZDNLKTBSA-N
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Description

(11-cis,13-cis)-4-Oxoretinoic Acid is a bioactive oxidative metabolite of retinoic acid that has garnered significant interest in dermatological and cell signaling research. Once considered an inert catabolic byproduct, this 4-oxo metabolite is now recognized as a functionally active compound with distinct transcriptional regulatory activities in human skin cells, including normal human epidermal keratinocytes and dermal fibroblasts . Its isomer-specific activity influences the expression of a wide array of genes involved in critical cellular processes, positioning it as a crucial molecule for studying the nuanced pharmacological effects of retinoids within the skin . Research into this compound provides valuable insights into the retinoid signaling pathway, which is mediated through interactions with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) that regulate gene transcription . The broader class of 4-oxo metabolites, including this isomer, has been shown to regulate genes related to cellular differentiation, structural protein formation, and the metabolism of retinoids, corticosteroids, and antioxidants . This makes this compound an essential tool for fundamental research aimed at elucidating the complex mechanisms of skin homeostasis, cellular growth, and differentiation. Its study is particularly relevant for advancing the understanding of scarless wound healing and skin regeneration, as retinoids are known to modulate fibroblast activation, suppress fibrotic TGF-β1/Smad signaling, and promote the regeneration of skin appendages .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O3 B126673 (11-cis,13-cis)-4-Oxoretinoic Acid CAS No. 112924-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6-,10-9+,14-7+,15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCUJPCCTQNTJF-PZDNLKTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C\C(=C/C(=O)O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action for 4 Oxoretinoic Acid Isomers

Interaction with Nuclear Retinoid Receptors (RARs and RXRs)

The primary mechanism through which retinoids exert their biological effects is by acting as ligands for two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.govnih.gov Both RAR and RXR families consist of three subtypes (α, β, and γ) encoded by separate genes. nih.govnih.gov These receptors function as ligand-inducible transcription factors that, upon binding to a retinoid, form heterodimers (RXR/RAR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govwikipedia.org

Ligand Binding and Activation Profiles of Retinoic Acid Receptors by 4-Oxoretinoic Acid Isomers

Contrary to earlier beliefs, 4-oxoretinoic acid isomers are not inert but are functionally active ligands for nuclear retinoid receptors. nih.govnih.gov They exhibit distinct binding affinities and activation capabilities for different receptor subtypes.

All-trans-4-oxoretinoic acid, an active metabolite of all-trans-retinoic acid, directly binds to RARα, RARβ, and RARγ. caymanchem.commedchemexpress.com It demonstrates a higher affinity for RARα and RARβ compared to RARγ. caymanchem.com In terms of receptor activation, it potently induces the expression of reporter genes in cells expressing these RAR subtypes, with a particularly strong effect on RARβ. caymanchem.com Another isomer, 9-cis-4-oxo-retinoic acid, has been shown to bind to all three RAR subtypes as well as all three RXR subtypes, although with a lower affinity (5-10 times higher IC50 values) compared to 9-cis-retinoic acid. researchgate.net

Interestingly, all-trans-4-oxoretinol, a precursor to all-trans-4-oxoretinoic acid, acts as a good inhibitor of all-trans-retinoic acid binding to RARα and RARβ, but is a weaker inhibitor for RARγ and does not appear to interact with RXRs. pnas.org While all-trans-retinoic acid and 9-cis-retinoic acid are high-affinity ligands for RARs, only the 9-cis isomer binds effectively to RXRs. nih.govescholarship.org

Ligand Binding and Activation Profiles of 4-Oxoretinoic Acid Isomers

CompoundReceptor SubtypeBinding Affinity (IC50, nM)Transcriptional Activation (EC50, nM)Source
all-trans-4-Oxoretinoic AcidRARα5933 caymanchem.com
RARβ508 caymanchem.com
RARγ14289 caymanchem.com
9-cis-4-Oxoretinoic AcidRARα, β, γ5-10x higher than 9-cis-RAActivates all three researchgate.net
RXRα, β, γ5-10x higher than 9-cis-RAWeakly activates researchgate.net

Differential Activation of RAR Subtypes (e.g., RAR-α, RAR-β) by (13-cis)-4-Oxoretinoic Acid Metabolites

The metabolite (13-cis)-4-oxoretinoic acid, also known as 4-oxo-13-cis-retinoic acid, is a major metabolite of 13-cis-retinoic acid (isotretinoin) found in human plasma. nih.govnih.gov Research indicates that this metabolite is not inactive but possesses significant biological activity, in some cases equipotent to its parent compound. nih.gov

Studies in human neuroblastoma cell lines have demonstrated that 4-oxo-13-cis-retinoic acid is as effective as 13-cis-retinoic acid in increasing the mRNA and protein levels of RARβ. nih.govnih.gov This suggests a significant role for the 4-oxo metabolite in mediating the effects of isotretinoin (B22099) through the RARβ signaling pathway. Furthermore, the actions of 13-cis-retinoic acid are thought to be mediated through both RARα and RARβ receptors. nih.govsigmaaldrich.com The ability of its 4-oxo metabolite to specifically upregulate RARβ highlights a differential activation pattern that may contribute to its specific biological outcomes.

Differential Activation of RAR Subtypes by (13-cis)-4-Oxoretinoic Acid

CompoundAffected RAR SubtypeObserved Effect in Neuroblastoma CellsSource
(13-cis)-4-Oxoretinoic AcidRARβEqui-effective with 13-cis-RA in increasing mRNA and protein levels. nih.govnih.gov
13-cis-Retinoic Acid (parent compound)RARα and RARβMediates cellular responses. nih.govsigmaaldrich.com

Transcriptional Regulation and Gene Expression Modulation by 4-Oxoretinoic Acid Isomers

The binding of 4-oxoretinoic acid isomers to RARs initiates a cascade of molecular events that culminates in the modulation of gene expression. This transcriptional regulation is central to the diverse physiological and pharmacological effects of these compounds.

Impact on Retinoic Acid Responsive Elements (RAREs) and Downstream Gene Transcription

The binding of a retinoid ligand to the RAR subunit of an RXR/RAR heterodimer induces a conformational change in the receptor complex. wikipedia.org This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes, which then leads to the initiation of transcription of genes containing RAREs in their regulatory regions. nih.gov

All-trans-4-oxoretinoic acid has been shown to induce gene transcription by binding to nuclear retinoic acid receptors. medchemexpress.com The functional interaction between RAR and RXR is crucial, as the heterodimer binds to RAREs with a much higher affinity than either receptor alone, leading to enhanced transcriptional activation. nih.gov Therefore, 4-oxoretinoic acid isomers, by acting as ligands for RARs, can effectively hijack this transcriptional machinery to regulate the expression of a wide array of downstream target genes.

Identification of Target Genes and Protein Expression Profiles Regulated by 4-Oxoretinoic Acid Isomers in Specific Cell Types

The transcriptional activity of 4-oxoretinoic acid isomers is highly specific to the isomer and the cell type. nih.gov In human skin cells, these metabolites regulate a number of novel genes and proteins. nih.gov For instance, in human epidermal keratinocytes, all-trans-4-oxoretinoic acid increases the protein levels of cytokeratin 7 (CK-7) and CK-19. caymanchem.com Furthermore, studies using microarray and proteomic analyses in both keratinocytes and dermal fibroblasts have identified target genes involved in the biotransformation of retinoids, corticosteroids, and antioxidants, as well as genes for essential structural and transport proteins. nih.gov

In human mammary epithelial cells, 4-oxoretinol, a precursor, modulates the expression of genes such as ATP-binding cassette G1 (ABCG1), adrenergic receptor beta 2 (ADRB2), ras-related C3 botulinum toxin substrate (RAC2), and short-chain dehydrogenase/reductase 1 gene (SDR1). nih.gov In the context of neuroblastoma, 4-oxo-13-cis-retinoic acid has been shown to be as effective as its parent compound in decreasing the mRNA and protein levels of the MYCN oncogene, a key driver of this cancer. nih.gov

Target Genes and Proteins Regulated by 4-Oxoretinoic Acid Isomers

Regulating CompoundTarget Gene/ProteinEffectCell TypeSource
all-trans-4-Oxoretinoic AcidCytokeratin 7 (CK-7)Increased protein levelsHuman Epidermal Keratinocytes caymanchem.com
Cytokeratin 19 (CK-19)Increased protein levels caymanchem.com
4-Oxoretinol (precursor)ABCG1, ADRB2, RAC2, SDR1Modulated expressionHuman Mammary Epithelial Cells nih.gov
Hoxa-1Induced expressionF9 Teratocarcinoma Cells uci.edu
Laminin B1Increased transcripts uci.edu
MYCNDecreased mRNA and proteinHuman Neuroblastoma Cells nih.gov

In Vitro and in Vivo Research Models in the Study of 4 Oxoretinoic Acid Isomers

Investigative Studies in Mammalian Cell Lines and Primary Cell Cultures

The initial forays into understanding the functional relevance of 4-oxoretinoic acid isomers were conducted in controlled in vitro environments, utilizing mammalian cell lines and primary cell cultures. These models have provided a foundational understanding of their molecular interactions and cellular effects.

Functional Activity Assessments in Normal Human Epidermal Keratinocytes (NHEKs) and Dermal Fibroblasts

Contrary to the long-held belief that 4-oxo metabolites of retinoic acid were simply inert end-products of catabolism, studies on normal human epidermal keratinocytes (NHEKs) and dermal fibroblasts have revealed their potent and isomer-specific transcriptional regulatory activity. researchgate.netnih.gov These findings have been pivotal in reshaping the understanding of retinoid pharmacology in the skin.

In these skin cell models, 4-oxoretinoic acid isomers have demonstrated the ability to modulate gene transcription, influencing critical cellular processes such as growth, differentiation, and inflammation. researchgate.netnih.gov For instance, all-trans-4-oxoretinoic acid has been shown to increase the protein levels of cytokeratin 7 (CK-7) and CK-19 in human epidermal keratinocytes at a concentration of 1 µM. caymanchem.com This highlights the direct impact of these metabolites on the structural proteins essential for skin homeostasis.

Applications of Gene and Protein Expression Profiling Techniques

To dissect the specific molecular pathways influenced by 4-oxoretinoic acid isomers, researchers have employed sophisticated gene and protein expression profiling techniques. Methodologies such as cDNA microarrays, two-dimensional gel electrophoresis, and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) have been instrumental in these investigations. researchgate.netnih.gov

These comprehensive analyses have identified a host of novel genes and gene products that are responsive to treatment with various retinoic acid isomers and their 4-oxo metabolites in both NHEKs and dermal fibroblasts. researchgate.netnih.gov The regulated genes include those encoding enzymes involved in the biotransformation of retinoids themselves, as well as corticosteroids and antioxidants. Furthermore, the expression of structural and transport proteins crucial for maintaining cellular homeostasis was also found to be influenced. researchgate.netnih.gov

Table 1: Investigated Biological Effects of 4-Oxoretinoic Acid Isomers in Human Skin Cells

Cell Type4-Oxoretinoic Acid IsomerObserved EffectReference
Normal Human Epidermal Keratinocytes (NHEKs)All-trans-4-oxoretinoic acidIncreased protein levels of cytokeratin 7 (CK-7) and CK-19 caymanchem.com
NHEKs and Dermal FibroblastsVarious isomersStrong and isomer-specific transcriptional regulatory activity researchgate.netnih.gov
NHEKs and Dermal FibroblastsVarious isomersRegulation of genes for enzymes in retinoid, corticosteroid, and antioxidant biotransformation researchgate.netnih.gov
NHEKs and Dermal FibroblastsVarious isomersRegulation of structural and transport proteins researchgate.netnih.gov

Preclinical In Vivo Animal Models for Studying 4-Oxoretinoic Acid Isomer Biology

To complement the findings from in vitro studies and to understand the systemic effects and metabolic fate of 4-oxoretinoic acid isomers, researchers have turned to preclinical in vivo animal models.

Metabolic and Activity Studies in Hamster Models

The hamster has proven to be a valuable model for investigating the metabolism of retinoic acid isomers. Administration of both all-trans- and 13-cis-retinoic acid to hamsters results in the formation of several polar metabolites, including 13-cis-4-oxoretinoic acid. nih.gov This metabolite has been identified through various analytical techniques, including mass spectrometry, ultraviolet absorption, and proton NMR. nih.gov The identification of 13-cis-4-hydroxyretinoic acid suggests it is a metabolic precursor to 13-cis-4-oxoretinoic acid. nih.gov These metabolites are considered to be part of the early elimination pathway of retinoic acid from the body. nih.gov

Furthermore, in vitro studies using hamster liver and trachea have shown that these tissues can metabolize all-trans-retinoic acid to all-trans-4-hydroxyretinoic acid and all-trans-4-oxoretinoic acid. nih.govacs.org Interestingly, these metabolites exhibited less biological activity than the parent all-trans-retinoic acid in a tracheal organ culture assay, suggesting tissue-specific differences in activity. nih.gov Pharmacokinetic studies in pregnant hamsters have also provided insights into the disposition of these compounds, with all-trans-4-oxoretinoic acid showing a plasma elimination half-life of 5.7 hours. usu.edu

Analysis of Biological Activity in Other In Vivo Systems, such as Avian Embryo Development Models

Avian embryo models, particularly the chick embryo, have been instrumental in studying the role of retinoids in development. scilit.com While early research focused on the effects of retinoic acid itself, later studies have highlighted the potential of its metabolites to influence embryonic processes. physiology.org

In the context of embryonic development, all-trans-4-oxo-retinoic acid was initially considered an inactivation product. nih.gov However, subsequent research has demonstrated that it is a highly active metabolite capable of modulating positional specification in early embryos. nih.gov This suggests that different retinoid ligands may regulate distinct physiological processes in vivo. nih.gov Studies in quail embryos have shown that several retinoids, including 4-oxo-retinoic acid, can rescue embryonic development when provided at early stages. physiology.org

Comparative Analysis of Biological Activities of 4-Oxoretinoic Acid Isomers across Various Model Systems

The collective data from in vitro and in vivo models underscore the complex and context-dependent biological activities of 4-oxoretinoic acid isomers. While initially pegged as inactive catabolites, these molecules have demonstrated significant, isomer-specific transcriptional regulatory functions in human skin cells. researchgate.netnih.gov They actively participate in modulating genes involved in crucial cellular functions, including differentiation and homeostasis.

In contrast, the activity of these metabolites can differ in other biological systems. For example, in hamster tracheal organ cultures, all-trans-4-oxoretinoic acid showed reduced activity compared to its parent compound. nih.gov Conversely, in avian embryonic development, all-trans-4-oxo-retinoic acid has been identified as a potent modulator of positional specification, a critical developmental process. nih.gov

This disparity in activity across different models highlights the importance of considering the specific cellular and tissue context when evaluating the biological roles of 4-oxoretinoic acid isomers. The metabolic pathways, receptor expression levels, and the presence of co-regulators can all influence the ultimate biological response to a given isomer. The identification of 13-cis-4-oxoretinoic acid as a significant metabolite in both hamsters and humans further emphasizes the need to understand the unique biological profile of each isomer. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 13 Cis 4 Oxoretinoic Acid and Its Analogues

Influence of Stereoisomeric Configuration on Receptor Binding Affinity and Downstream Biological Activity

The stereochemistry of the polyene side chain in retinoids plays a pivotal role in determining their biological function. The different spatial arrangements of substituents around the double bonds, known as stereoisomers, can lead to significant variations in how these molecules interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), the nuclear receptors that mediate most of the biological effects of retinoids. mdpi.com

The 4-oxo metabolites of retinoic acid, once considered inactive byproducts, have been shown to possess significant and isomer-specific transcriptional regulatory activity. nih.gov For instance, (13-cis)-retinoic acid exhibits low affinity for both cellular retinoic acid-binding proteins and nuclear retinoid receptors when compared to its all-trans counterpart. nih.gov This suggests that the cis configuration at the 13th carbon position reduces the binding affinity to these key proteins. However, it's important to note that (13-cis)-retinoic acid can isomerize to all-trans-retinoic acid, which is a potent activator of RARs. nih.gov This isomerization is a key factor in the biological activity of (13-cis)-retinoic acid.

The introduction of an oxo group at the 4th position of the cyclohexenyl ring further modulates the activity. While all-trans-4-oxo-retinoic acid is a known active metabolite, the biological significance of its 13-cis isomer, (13-cis)-4-Oxoretinoic Acid, has also been investigated. nih.govmedchemexpress.com Studies have shown that 4-oxo-13-cis-retinoic acid is a major metabolite of 13-cis-retinoic acid in human blood and is considered to be as active as its parent compound against certain cancer cell lines. nih.govnih.gov This indicates that the 13-cis configuration, in combination with the 4-oxo group, can still result in a biologically active molecule, capable of inducing cellular differentiation and other retinoid-mediated effects. nih.gov The specific interactions of these isomers with different RAR subtypes (α, β, and γ) can also vary, leading to differential gene expression and physiological outcomes. nih.govcaymanchem.com

Table 1: Receptor Binding and Activity of Retinoic Acid Isomers

CompoundReceptor Binding Affinity (IC50, nM)Transcriptional Activation (EC50, nM)
all-trans-Retinoic Acid RARα: High, RARβ: High, RARγ: HighRARα: High, RARβ: High, RARγ: High
13-cis-Retinoic Acid RARα: Low, RARβ: Low, RARγ: LowLower than all-trans-RA
all-trans-4-Oxoretinoic Acid RARα: 59, RARβ: 50, RARγ: 142 caymanchem.comRARα: 33, RARβ: 8, RARγ: 89 caymanchem.com
13-cis-4-Oxoretinoic Acid -Active, comparable to 13-cis-RA nih.gov

This table provides a qualitative and quantitative overview of the receptor binding and transcriptional activation capabilities of different retinoic acid isomers. Specific numerical values are provided where available in the cited literature. The activity of 13-cis-4-Oxoretinoic Acid is noted as active and comparable to its parent compound based on functional assays.

Evaluation of Functional Responses Based on Structural Modifications in the Cyclohexene (B86901) Ring or Side Chain

Modifications to the cyclohexene ring and the polyene side chain of retinoids have a profound impact on their biological activity. The structure of retinoids consists of three main parts: a cyclic end group, a polyene side chain, and a polar end group. researchgate.net Alterations in any of these regions can influence the molecule's interaction with retinoid receptors and other proteins, thereby affecting its functional response.

For the cyclohexene ring, the presence of gem-dimethyl groups and the oxidation state of the ring are critical. The introduction of an oxo group at the C4 position, as seen in 4-oxoretinoic acid, was initially thought to be an inactivation step. nih.gov However, subsequent research revealed that all-trans-4-oxoretinoic acid is a highly active metabolite that can modulate positional specification in early embryos and binds effectively to RARβ. nih.gov This highlights that modifications to the ring can lead to compounds with distinct and potent biological activities. Studies on other retinoid analogs have shown that the ring does not necessarily need to be a six-membered ring and can tolerate the introduction of polar groups, as long as there are sufficient lipophilic substituents to ensure proper interaction with the receptor. usu.edu

The polyene side chain, which connects the ring to the polar head group, is crucial for the molecule's flexibility and ability to adopt the correct conformation for receptor binding. The length and rigidity of this chain are important determinants of activity. Synthetic retinoids often incorporate aromatic rings within the side chain to restrict flexibility and enhance potency. researchgate.netusu.edu The configuration of the double bonds (cis or trans) within the side chain, as discussed in the previous section, is also a key factor.

Modifications to the polar terminal group, typically a carboxylic acid, can also significantly alter the compound's properties. For example, the formation of esters or amides can affect the compound's lipophilicity and its ability to form hydrogen bonds, which are important for receptor affinity, particularly with RARα. researchgate.net

Table 2: Impact of Structural Modifications on Retinoid Activity

Structural ModificationRegionEffect on ActivityReference
Addition of 4-oxo groupCyclohexene RingCan lead to highly active metabolites with specific functions. nih.gov
Alteration of ring sizeCyclohexene RingCan maintain activity if lipophilic substituents are present. usu.edu
Introduction of aromatic ringsSide ChainIncreases rigidity and can enhance potency. researchgate.netusu.edu
Modification of polar end groupTerminal GroupAffects lipophilicity and hydrogen bonding, influencing receptor affinity. researchgate.net

This table summarizes the general effects of key structural modifications on the biological activity of retinoids based on the provided search results.

Comparative Analysis of (13-cis)-4-Oxoretinoic Acid Activity with All-trans-Retinoic Acid and Other Retinoid Metabolites

A comparative analysis of the biological activities of (13-cis)-4-Oxoretinoic Acid with its parent compound, all-trans-Retinoic Acid (atRA), and other retinoid metabolites reveals a complex landscape of functional specificity. While atRA is a potent agonist for retinoic acid receptors (RARs), its metabolites, including the 4-oxo derivatives, were initially considered to be inactive catabolic products. nih.gov However, it is now established that these metabolites, including (13-cis)-4-Oxoretinoic Acid, are functionally active. nih.govnih.gov

Studies have shown that both all-trans- and 13-cis-retinoic acid, along with their 4-oxo metabolites, exhibit strong and isomer-specific transcriptional regulatory activity in human skin cells. nih.gov Although 13-cis-retinoic acid has a lower binding affinity for RARs compared to atRA, it can isomerize to atRA intracellularly, which contributes to its biological effects. nih.gov

The major metabolite of 13-cis-retinoic acid is 13-cis-4-oxoretinoic acid. nih.govwho.int In neuroblastoma cells, 4-oxo-13-cis-retinoic acid has been shown to be as active as 13-cis-retinoic acid in promoting neurite outgrowth and cell differentiation. nih.gov This suggests that the addition of the 4-oxo group does not diminish its activity in this context. Furthermore, in contrast to the idea that 4-oxidation is solely an inactivation pathway, all-trans-4-oxo-retinoic acid has been identified as a highly active metabolite in modulating positional specification during embryonic development and it binds with high affinity to RARβ. nih.gov

The plasma concentrations of these metabolites also provide insight into their potential physiological relevance. In human plasma, the concentration of 13-cis-4-oxoretinoic acid is typically higher than that of 13-cis-retinoic acid. who.intnih.gov This indicates that it is a significant and persistent metabolite.

Table 3: Comparative Activity of Retinoid Metabolites

CompoundKey Biological ActivityRelative Potency/ConcentrationReference
All-trans-Retinoic Acid (atRA) Potent RAR agonist, regulates gene transcription.High receptor affinity. nih.gov
13-cis-Retinoic Acid Induces differentiation, isomerizes to atRA.Lower receptor affinity than atRA. nih.gov
All-trans-4-Oxoretinoic Acid Modulates embryonic development, activates RARβ.Highly active metabolite. nih.gov
13-cis-4-Oxoretinoic Acid Promotes neurite outgrowth and differentiation in neuroblastoma.As active as 13-cis-retinoic acid in some assays; major metabolite of 13-cis-RA. nih.govnih.gov

This table provides a comparative overview of the key biological activities and relative potencies or concentrations of atRA and its major metabolites.

Computational and Biophysical Approaches in Elucidating Structure-Activity Relationships

Computational and biophysical methods are indispensable tools for unraveling the intricate structure-activity relationships of retinoids. iucr.org These approaches provide detailed insights into the molecular interactions between retinoids and their protein targets, which are often difficult to obtain through experimental methods alone.

Computational Approaches:

Molecular modeling techniques, such as Density Functional Theory (DFT), are employed to analyze the structural and electronic parameters that influence the antioxidant and biological activities of retinoid-like molecules. frontiersin.org These calculations can help in understanding the molecule's conformation, electronic distribution, and reactivity. For instance, computational studies can be used to design analogs with improved properties by predicting how structural modifications will affect their interaction with the binding pocket of a receptor. nih.gov By identifying key residues for hydrogen bonding or other interactions, new and more potent compounds can be developed. nih.gov

Biophysical Approaches:

Biophysical techniques like X-ray crystallography provide high-resolution three-dimensional structures of retinoids bound to their receptors, such as RARs and cellular retinoic acid-binding proteins (CRABPs). iucr.org These crystal structures reveal the precise orientation of the ligand within the binding site and the specific amino acid residues involved in the interaction. This information is crucial for understanding the basis of ligand specificity and for the rational design of new drugs. For example, the crystal structure of a synthetic retinoid analog in complex with its target protein can reveal novel interactions that contribute to its potency. nih.gov

Other biophysical methods, such as various spectroscopic techniques (NMR, UV/VIS, FTIR), are used to characterize the synthesized compounds and confirm their structure. mdpi.com Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry are vital for identifying and quantifying retinoid metabolites in biological samples, providing crucial data for pharmacokinetic and metabolism studies. nih.govnih.gov

The integration of computational and biophysical data allows for a comprehensive understanding of how the structural features of retinoids, including (13-cis)-4-Oxoretinoic Acid and its analogues, translate into their biological functions. This knowledge is instrumental in the ongoing effort to develop novel retinoids with enhanced therapeutic profiles. nih.gov

Advanced Analytical Methodologies for the Quantification and Identification of 4 Oxoretinoic Acid Isomers

High-Performance Liquid Chromatography (HPLC) Techniques for Precise Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of retinoid isomers. researchgate.net The ability to resolve structurally similar compounds like all-trans, 9-cis, 13-cis, and di-cis isomers of 4-oxoretinoic acid is crucial for accurate quantification. researchgate.net Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) systems are employed, often coupled with UV detection or, for higher sensitivity, mass spectrometry. researchgate.netnih.gov

Researchers have developed various HPLC methods to achieve separation. For instance, a reversed-phase HPLC method was developed for the quantitation of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood. nih.gov This method successfully separated these target analytes from other isomers like all-trans-retinoic acid and 4-oxo-all-trans-retinoic acid. nih.gov The use of Ultra-High-Performance Liquid Chromatography (UHPLC) further enhances separation efficiency and speed, allowing for the detection of multiple retinoic acid isomers and their metabolites in a single run. nih.gov The choice of stationary phase, mobile phase composition, and gradient elution is optimized to achieve baseline separation of the isomers of interest. omicsonline.orgsav.sk

Table 1: Examples of HPLC Conditions for 4-Oxoretinoic Acid Isomer Analysis

Analytical Method Column Mobile Phase Detection Application
RP-HPLC C18 column Solvent programming UV (365 nm) Quantitation of 13-cis-RA and 4-oxo-13-cis-RA in human blood. nih.gov
NP-HPLC Silica column n-hexane : 2-propanol : glacial acetic acid (binary gradient) Not specified Determination of RA isomers and their 4-oxo metabolites in human plasma. sav.sk
UHPLC-MS/MS Ascentis Express RP-Amide Not specified MS/MS Quantitative analysis of endogenous RA isomers and metabolites in human serum. nih.govsciex.com

Application of Mass Spectrometry (MS/MS, GC-MS) for Confirmatory Identification and Sensitive Detection in Biological Samples

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the analysis of 4-oxoretinoic acid isomers. nih.gov This technique allows for definitive mass identification and can achieve detection limits in the picogram (10⁻¹² g) to attomole (10⁻¹⁸ mol) range. nih.govacs.org

Triple-quadrupole LC-MS/MS is considered one of the most effective methods for retinoid detection, providing high sensitivity and specificity without the need for chemical derivatization. nih.gov The method relies on selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for each analyte. For example, in the analysis of 9-cis-retinoic acid and 4-oxo-9-cis-retinoic acid, quantification was achieved by monitoring the transitions of m/z 299.4→255.2 and m/z 313.4→269.3, respectively, in negative ionization mode. omicsonline.org This high specificity minimizes interference from the complex biological matrix. sciex.com

Gas chromatography-mass spectrometry (GC-MS) can also be used and provides high sensitivity. nih.gov However, it typically requires a derivatization step to increase the volatility and thermal stability of the retinoid analytes. nih.govomicsonline.org Following derivatization with reagents like diazomethane (B1218177), GC-MS with a mass selective detector has been used for the unequivocal identification of retinoic acid isomers and their metabolites in human plasma. researchgate.net

Table 2: Performance of Mass Spectrometry Methods for Retinoid Analysis

Technique Limit of Detection (LOD) / Limit of Quantification (LOQ) Key Features Reference
LC-MS/MS LOD: 7 pg; LOQ: 20 pg (on-column) Ultra-sensitive detection, excellent selectivity, simple sample preparation. nih.gov nih.gov
LC-MS/MS LOD: 62.5 attomole Most sensitive assay to date, applicable to small tissue samples (10-20 mg). acs.org acs.org
UHPLC-MS/MS 4oxo-atRA concentrations were below LLOQ in most human serum samples. High sensitivity allowed for the first-time detection of endogenous 9-cisRA and 4oxo-atRA in human serum. nih.gov nih.gov

Development and Optimization of Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, which is particularly relevant for GC-MS analysis of retinoids. youtube.com The polar carboxylic acid group of 4-oxoretinoic acid makes it non-volatile, necessitating conversion to a less polar and more volatile form, such as a methyl ester. researchgate.netyoutube.com

A common derivatization strategy involves esterification. For instance, retinoic acids have been treated with diazomethane to form their corresponding methyl esters prior to analysis by GC-MS. researchgate.net Another widely used technique is silylation, which replaces active hydrogen atoms in polar functional groups with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose, for example, in the analysis of retinol (B82714). youtube.comnih.gov

While derivatization is essential for GC-MS, it can complicate and prolong sample preparation. omicsonline.org The reaction conditions, such as temperature and time, must be carefully optimized to ensure the reaction proceeds to completion without causing degradation or isomerization of the target analytes. youtube.com The development of highly sensitive LC-MS/MS methods has largely circumvented the need for derivatization in retinoid analysis, as these methods can directly analyze the polar compounds. nih.gov

Validation of Ultra-Sensitive Methods for Endogenous Retinoid Metabolite Profiling in Complex Biological Matrices

The validation of any analytical method is crucial to ensure the reliability and accuracy of the generated data. For ultra-sensitive methods used to measure endogenous retinoids like 4-oxoretinoic acid, validation involves assessing several key parameters. formosapublisher.orgresearchgate.net These include linearity, selectivity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). acs.orgformosapublisher.org

Studies validating LC-MS/MS methods for retinoid analysis report excellent performance. For example, one assay demonstrated a linear range spanning over four orders of magnitude (from 250 attomoles to 10 picomoles). acs.org Precision is typically evaluated by calculating the coefficient of variation (CV) for repeated measurements. Reported inter-assay CVs are often below 10%, indicating good reproducibility over different days. nih.govnih.gov For instance, an LC-MS/MS assay reported an inter-assay CV of 8.9 ± 1.0%, and a separate HPLC method reported inter-assay variability of 6% or less. nih.govnih.gov

The validation process also confirms the method's applicability to complex biological matrices like serum, plasma, and tissue homogenates. acs.orgnih.gov This involves demonstrating a lack of significant matrix effects, such as ion suppression in LC-MS/MS, which could otherwise interfere with accurate quantification. nih.gov The robustness of these validated methods provides the necessary confidence to profile endogenous retinoids and elucidate their roles in health and disease. acs.org

Table 3: Summary of Validation Parameters for Retinoid Analytical Methods | Method | Linearity Range | Precision (%CV or %RSD) | LOD / LOQ | Reference | | :--- | :--- | :--- | :--- | | LC-MS/MS | 250 amol - 10 pmol | Inter-day CV: 6.7% ± 0.9% | LOD: 62.5 amol | acs.org | | LC-MS/MS | Not Specified | Inter-assay CV: 8.9% ± 1.0% | LOD: 10 fmol | nih.gov | | RP-HPLC | 10-2000 ng/mL (13-cis-RA); 50-2000 ng/mL (4-oxo-13-cis-RA) | Inter-assay variability: ≤6% | Not Specified | nih.gov | | CD-Sweeping-MEKC | 15-1000 ng/mL (13-cis-RA); 75-1500 ng/mL (4-oxo-13-cis-RA) | Not Specified | LOD: 1 ng/mL (13-cis-RA); 25 ng/mL (4-oxo-13-cis-RA) | mdpi.com |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying (11-cis,13-cis)-4-Oxoretinoic Acid in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound in plasma and cell cultures. A validated protocol involves single-phase fluid extraction followed by reversed-phase HPLC to separate retinoic acid isomers (e.g., all-trans, 13-cis, and 4-oxo derivatives) with ≥98% purity . Gas chromatography (GC) is also suitable for isomer-specific analysis but requires derivatization for enhanced sensitivity .

Q. How do the physicochemical properties of this compound influence its isomer differentiation in experimental settings?

  • Methodological Answer : The compound’s cis-trans isomerism, particularly at the 11- and 13-positions, affects its solubility and chromatographic behavior. For example, 11-cis- and 13-cis-4-Oxoretinoic Acid exhibit distinct retention times in HPLC due to polarity differences. NMR spectroscopy (e.g., methyl group shifts at δ 1.93–2.05 ppm) and UV absorption spectra (e.g., λmax ~ 350 nm) further aid in structural confirmation .

Advanced Research Questions

Q. What experimental designs are optimal for studying the receptor-independent mechanisms of this compound in cancer models?

  • Methodological Answer : Use redox-sensitive probes (e.g., dichlorofluorescein) to quantify intracellular oxidative stress induced by this compound. Combine this with CRISPR-Cas9 knockout models of retinoic acid receptors (RAR/RXR) to isolate receptor-independent effects. Pharmacokinetic studies should monitor metabolite profiles via LC-MS to distinguish parent compounds from oxidative byproducts .

Q. How can researchers reconcile contradictory data on the photoisomerization kinetics of this compound across different solvent systems?

  • Methodological Answer : Laser-induced optoacoustic spectroscopy (LIOAS) in n-alkanes reveals solvent polarity’s impact on photoisomerization quantum yields. For example, 11-cis → all-trans conversion in hexane shows faster kinetics (τ ~ 10 ns) compared to polar solvents. Computational modeling (e.g., density functional theory) can predict solvent-dependent energy barriers, validated by NMR monitoring of thermal reversion rates .

Q. What strategies mitigate synthesis challenges for high-purity this compound in pharmacological studies?

  • Methodological Answer : Impurity profiling via tandem mass spectrometry (LC-MS/MS) identifies common byproducts like isotretinoin derivatives. Purification requires chiral stationary phases in preparative HPLC, with strict temperature control (−20°C) to prevent isomerization. Batch consistency should adhere to European Pharmacopeia guidelines, including ≥98% HPLC purity and stability testing under accelerated degradation conditions .

Data Contradiction Analysis

Q. How should discrepancies in the antitumor efficacy of this compound between in vitro and in vivo models be addressed?

  • Methodological Answer : In vitro studies often lack metabolic activation (e.g., cytochrome P450 enzymes), which converts the compound into active metabolites. Use liver microsomal assays to simulate in vivo metabolism. In xenograft models, co-administer CYP inhibitors (e.g., ketoconazole) to isolate parent compound effects. Cross-validate findings with isotope-labeled tracers to track biodistribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.